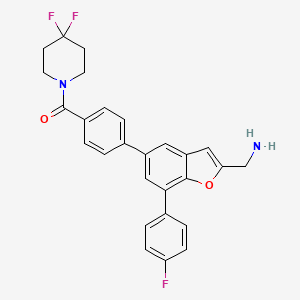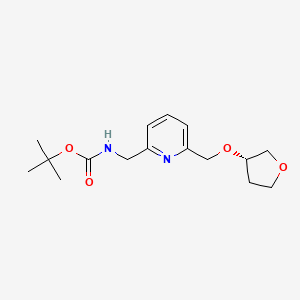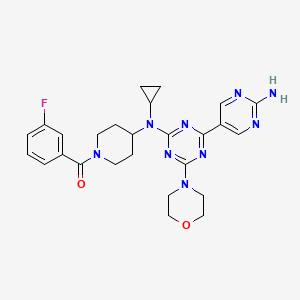
(4-((4-(2-Aminopyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)(cyclopropyl)amino)piperidin-1-yl)(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-((4-(2-Aminopyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)(cyclopropyl)amino)piperidin-1-yl)(3-fluorophenyl)methanone” is a complex organic molecule that features multiple functional groups, including a pyrimidine ring, a triazine ring, a morpholine ring, a cyclopropyl group, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and triazine intermediates, followed by the introduction of the morpholine and cyclopropyl groups. The final steps often involve the coupling of the piperidine and fluorophenyl groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds usually requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Coupling Reactions: The joining of two molecules to form a larger molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects. The exact mechanism depends on the structure of the compound and its binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine-based molecules, pyrimidine derivatives, and fluorophenyl-containing compounds. Examples include:
- (4-(2-Aminopyrimidin-5-yl)-6-morpholino-1,3,5-triazine)
- (Cyclopropylamino)piperidine derivatives
- (3-Fluorophenyl)methanone analogs
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which can confer specific biological activities and chemical reactivity. This makes it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C26H30FN9O2 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
[4-[[4-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-cyclopropylamino]piperidin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C26H30FN9O2/c27-19-3-1-2-17(14-19)23(37)34-8-6-21(7-9-34)36(20-4-5-20)26-32-22(18-15-29-24(28)30-16-18)31-25(33-26)35-10-12-38-13-11-35/h1-3,14-16,20-21H,4-13H2,(H2,28,29,30) |
InChI Key |
RPJMGASSSQVMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C4=NC(=NC(=N4)N5CCOCC5)C6=CN=C(N=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


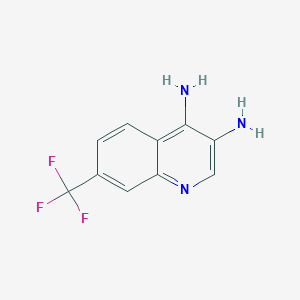
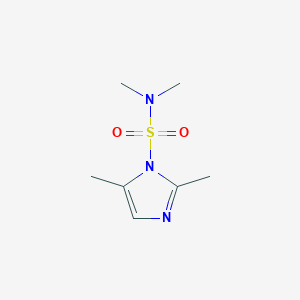
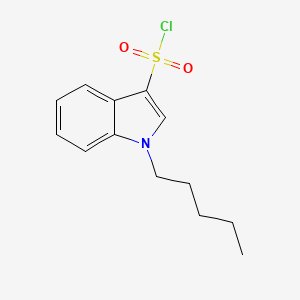
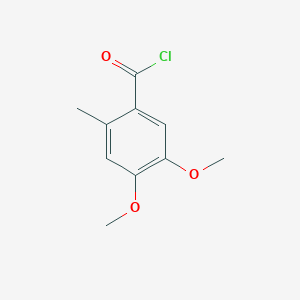

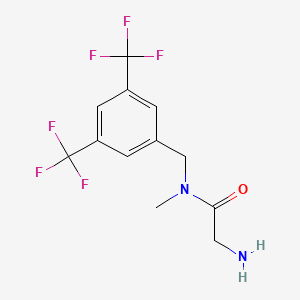
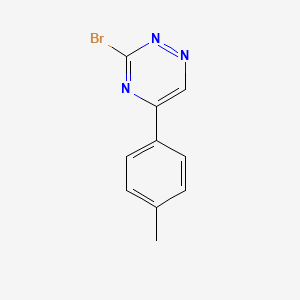
![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
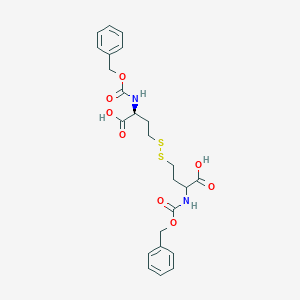
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
